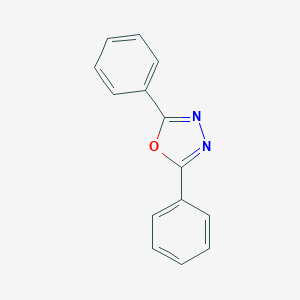

2,5-Diphenyl-1,3,4-oxadiazole

Descripción general

Descripción

2,5-Diphenyl-1,3,4-oxadiazole, also known as PPD, is a compound with the molecular formula C14H10N2O . It has a molecular weight of 222.24 and is a white powder . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,5-Diphenyl-1,3,4-oxadiazole involves reactions such as Grignard reactions . The synthesis process also includes ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 2,5-Diphenyl-1,3,4-oxadiazole is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The π-systems of the molecules adopt predominantly planar conformations .Chemical Reactions Analysis

2,5-Diphenyl-1,3,4-oxadiazole reacts with triethyl orthoformate in the presence of zinc iodide to give acetal derivatives, which are then hydrolyzed to afford alkynylaldehyde derivatives .Physical And Chemical Properties Analysis

2,5-Diphenyl-1,3,4-oxadiazole has a boiling point of 231 °C/13 mmHg and a melting point of 138-140 °C . It has a maximum absorption wavelength (λmax) of 282 nm .Aplicaciones Científicas De Investigación

Materials Science

2,5-Diphenyl-1,3,4-oxadiazole derivatives are known for their high thermal and chemical stability. This makes them valuable in the production of heat-resistant polymers , which are essential in industries that require materials to withstand high temperatures without degrading .

Blowing Agents

These compounds are used as blowing agents in the manufacturing process of foams. Blowing agents are substances that produce a cellular structure via a foaming process in various materials, such as plastics, metals, and ceramics .

Optical Brighteners

In the field of optical materials, 2,5-Diphenyl-1,3,4-oxadiazole derivatives serve as optical brighteners. These are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm) .

Anti-Corrosion Agents

The chemical stability of these compounds also makes them suitable for use as anti-corrosion agents. They can be incorporated into coatings or treatments for metals to prevent corrosion, which is particularly useful in harsh environmental conditions .

Bent-Core Liquid Crystals

2,5-Diphenyl-1,3,4-oxadiazole based Bent-core liquid crystals (BCLCs) exhibit properties like spontaneous breaking of mirror symmetry and polar switching by electric fields. These unique characteristics have potential applications in advanced display technologies and other electronic devices .

Biological Activity

Some derivatives of 2,5-Diphenyl-1,3,4-oxadiazole have shown promising biological activities. For instance, certain compounds have been evaluated for their antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity when compared with standard treatments .

Insecticidal Activity

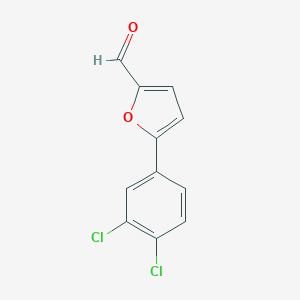

Symmetrical derivatives such as 2,5-bis (2,4-dichlorophenyl)-1,3,4-oxadiazole have demonstrated strong activity against common pests like house flies and leaf rollers. This suggests potential applications in agriculture as an insecticide .

Synthesis of Biologically Important Compounds

The framework of 2,5-Diphenyl-1,3,4-oxadiazole is also utilized in synthetic chemistry for creating biologically important compounds through processes like domino carbo-palladation/C-H activation approach .

Safety And Hazards

Direcciones Futuras

Research on 1,3,4-oxadiazole derivatives, including 2,5-Diphenyl-1,3,4-oxadiazole, is ongoing. Future developments may focus on improving the processability of these compounds by introducing side groups into the main chains . Additionally, the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells is a promising area of research .

Propiedades

IUPAC Name |

2,5-diphenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKUXYSYJBBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222806 | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diphenyl-1,3,4-oxadiazole | |

CAS RN |

725-12-2 | |

| Record name | 2,5-Diphenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyloxadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,5-Diphenyl-1,3,4-oxadiazole?

A1: 2,5-Diphenyl-1,3,4-oxadiazole has the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol.

Q2: What spectroscopic techniques are typically used to characterize 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives?

A2: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule. [, , , , , ] * Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]* UV-Vis Absorption and Photoluminescence Spectroscopy: Investigates the electronic structure and excited-state properties of the molecule, including absorption and emission wavelengths, Stokes shifts, and fluorescence lifetimes. [, , , , ] * Mass Spectrometry: Determines the molecular weight and fragmentation patterns of the molecule. []* X-Ray Crystallography: Reveals the three-dimensional structure and packing arrangement of molecules within a crystal lattice. [, ]

Q3: Why is 2,5-Diphenyl-1,3,4-oxadiazole a suitable material for organic light-emitting diodes (OLEDs)?

A3: PPD exhibits interesting electronic properties, making it a good candidate for electron transport materials in OLEDs: [, , , , ] * Electron Deficiency: The oxadiazole ring readily accepts electrons, facilitating electron injection and transport. * High Electron Affinity: PPD exhibits a relatively high electron affinity, which can be further enhanced by introducing electron-withdrawing groups like fluorine. [, ]* Good Film-Forming Ability: PPD and its derivatives can be readily deposited as thin films, a crucial requirement for OLED fabrication. []

Q4: How does the incorporation of fluorine atoms affect the properties of 2,5-Diphenyl-1,3,4-oxadiazole?

A4: Fluorination of PPD leads to: []* Enhanced Electron Affinity: Fluorine's strong electronegativity lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection. * Increased Polarizability: Fluorine substitution increases the molecule's polarizability, enhancing its electronic activity.* Improved Electron Transport Properties: These factors combine to make fluorinated PPD derivatives even more efficient electron transport materials for OLEDs.

Q5: What role does 2,5-Diphenyl-1,3,4-oxadiazole play in thermally activated delayed fluorescence (TADF) emitters?

A5: PPD serves as a key component in TADF emitters due to its electron-accepting nature: []* Donor-Acceptor Systems: PPD is often paired with electron-donating moieties to create molecules capable of TADF.* Energy Level Tuning: By adjusting the substituents on the phenyl rings of PPD, the energy levels of the molecule can be fine-tuned to achieve efficient TADF.

Q6: How does the structure of 2,5-Diphenyl-1,3,4-oxadiazole influence its fluorescence properties?

A6: * Excited State Intramolecular Proton Transfer (ESIPT): Ortho-hydroxy derivatives of PPD exhibit efficient ESIPT, a process where a proton is transferred within the molecule in the excited state, leading to a large Stokes shift and dual emission. []* Substituent Effects: The position and nature of substituents on the phenyl rings can significantly impact the emission wavelength, quantum yield, and excited-state lifetime of PPD derivatives. [, ]* Aggregation Effects: PPD derivatives can form aggregates, leading to changes in their absorption and emission spectra, such as the appearance of new bands associated with excimer or exciplex formation. [, ]

Q7: What is the significance of the cyclodextrin cavity size on the complexation and rotational dynamics of 2,5-Diphenyl-1,3,4-oxadiazole?

A7: []* Host-Guest Interactions: Cyclodextrins, cyclic oligosaccharides, can encapsulate PPD molecules within their hydrophobic cavities. * Cavity Size Effects: The size of the cyclodextrin cavity influences the binding strength and dynamics of the complex. * Dynamic Coupling: Stronger binding often leads to hindered rotation of the PPD molecule within the cavity.* Self-Assembly: In the case of gamma-cyclodextrin, the interaction with PPD triggers the formation of nanotubular superstructures, highlighting the potential for controlled self-assembly.

Q8: How has computational chemistry been used to study 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives?

A8: Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided valuable insights into: [, , ]* Electronic Structure: Calculations help to determine the energy levels of the HOMO and LUMO, which govern the optical and electrochemical properties of PPD derivatives.* Excited State Properties: Simulations can predict absorption and emission wavelengths, oscillator strengths, and excited-state geometries.* Structure-Property Relationships: By systematically varying the substituents on PPD, computational studies can establish relationships between molecular structure and desired properties such as emission color, electron affinity, and charge transport characteristics.

Q9: How does the structure of 2,5-Diphenyl-1,3,4-oxadiazole impact its activity and properties in various applications?

A9:

Electron Transport: The oxadiazole ring's electron deficiency makes PPD derivatives good electron transporters, and structural modifications can further fine-tune this property. [, ]* Fluorescence: Substituents on the phenyl rings and the presence of donor-acceptor systems influence the emission color, quantum yield, and excited-state lifetime of PPD derivatives. [, , ]* Liquid Crystalline Behavior:* Incorporating PPD into larger molecular architectures can induce liquid crystalline phases, potentially enabling the development of anisotropic materials with improved charge transport properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)